Cas no 2228661-53-6 (3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid)

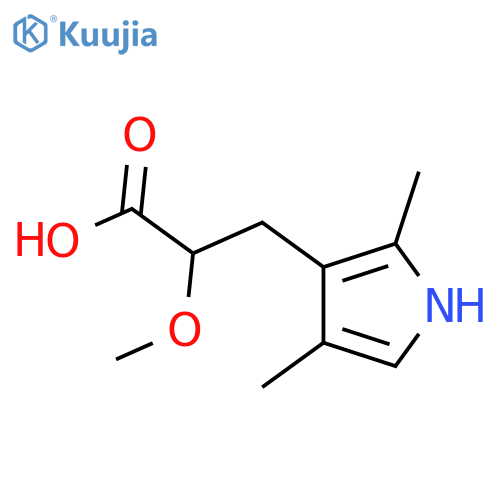

2228661-53-6 structure

商品名:3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid

- EN300-1791903

- 2228661-53-6

-

- インチ: 1S/C10H15NO3/c1-6-5-11-7(2)8(6)4-9(14-3)10(12)13/h5,9,11H,4H2,1-3H3,(H,12,13)

- InChIKey: CSRPMIHZASIUOB-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(=O)O)CC1C(C)=CNC=1C

計算された属性

- せいみつぶんしりょう: 197.10519334g/mol

- どういたいしつりょう: 197.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1791903-5.0g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 5g |

$4143.0 | 2023-06-03 | ||

| Enamine | EN300-1791903-10.0g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 10g |

$6144.0 | 2023-06-03 | ||

| Enamine | EN300-1791903-0.05g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 0.05g |

$1200.0 | 2023-09-19 | ||

| Enamine | EN300-1791903-0.25g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 0.25g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1791903-1.0g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 1g |

$1429.0 | 2023-06-03 | ||

| Enamine | EN300-1791903-2.5g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 2.5g |

$2800.0 | 2023-09-19 | ||

| Enamine | EN300-1791903-1g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 1g |

$1429.0 | 2023-09-19 | ||

| Enamine | EN300-1791903-0.5g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 0.5g |

$1372.0 | 2023-09-19 | ||

| Enamine | EN300-1791903-0.1g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 0.1g |

$1257.0 | 2023-09-19 | ||

| Enamine | EN300-1791903-10g |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid |

2228661-53-6 | 10g |

$6144.0 | 2023-09-19 |

3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

2228661-53-6 (3-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量